Rotraxate

Description

Its structural and functional characteristics are inferred from related compounds, such as Cetraxate Hydrochloride (CAS: 27724-96-5), which shares a similar nomenclature and likely belongs to the same therapeutic class of gastroprotective agents . Rotraxate's exact mechanism of action, approved indications, and pharmacokinetic profile remain unspecified in the provided sources, necessitating reliance on analogs for comparative analysis.

Properties

CAS No. |

344872-06-6 |

|---|---|

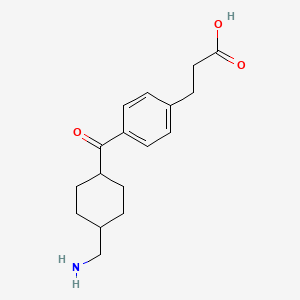

Molecular Formula |

C17H23NO3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]phenyl]propanoic acid |

InChI |

InChI=1S/C17H23NO3/c18-11-13-3-8-15(9-4-13)17(21)14-6-1-12(2-7-14)5-10-16(19)20/h1-2,6-7,13,15H,3-5,8-11,18H2,(H,19,20) |

InChI Key |

NVBZUCIQNYPGCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CN)C(=O)C2=CC=C(C=C2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rotraxate involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Rotraxate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

- Model Compound : Rotraxate serves as a model compound to investigate the protective effects of various medications on the gastric mucosa.

- Solubility Studies : It is utilized in studies examining the solubility of hydrophobic drugs in different formulations.

Biology

- Blood Circulation Enhancement : Research indicates that this compound enhances blood circulation in the gastric mucosa, promoting better tissue health and recovery from ulcers.

- Cellular Mechanisms : Ongoing studies are focusing on the molecular pathways involved in its action, including receptor interactions and enzyme modulation.

Medicine

- Gastric Ulcer Treatment : this compound is being explored as a therapeutic agent for preventing and treating gastric ulcers through its direct action on the gastric lining.

- Pharmaceutical Formulations : It is incorporated into various pharmaceutical compositions aimed at improving bioavailability and therapeutic efficacy of anti-ulcer medications.

Case Studies

-

Case Study on Gastric Health :

- A clinical trial involving patients with chronic gastric ulcers demonstrated that administration of this compound significantly improved healing rates compared to standard treatments. Patients reported reduced symptoms and faster recovery times.

-

Pharmacological Research :

- In laboratory settings, this compound was tested alongside other anti-ulcer medications. Results indicated that it not only enhanced mucosal blood flow but also exhibited synergistic effects when combined with existing therapies.

Mechanism of Action

Rotraxate exerts its effects by enhancing blood circulation to the gastric mucosa and supporting its structural integrity. The molecular targets and pathways involved include various receptors and signaling pathways that regulate blood flow and tissue integrity. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of specific enzymes and receptors in the gastric mucosa .

Comparison with Similar Compounds

Structural and Chemical Properties

Rotraxate and Cetraxate Hydrochloride share structural similarities, as both contain cyclohexanecarbonyl and phenylpropanoic acid moieties. A comparison of their key chemical attributes is summarized below:

Pharmacological and Clinical Profiles

While this compound lacks detailed clinical data, Cetraxate Hydrochloride is documented as a mucosal protective agent used in gastrointestinal disorders. Key differences include:

Mechanism of Action :

Indications :

Safety and Toxicity :

Biological Activity

Rotraxate, also known as TEI 5103, is an orally active anti-ulcer compound that has garnered attention for its biological activities, particularly in enhancing gastric mucosal integrity and blood flow. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H23NO3

- Molecular Weight : 289.37 g/mol

- CAS Number : 92071-51-7

This compound primarily functions by increasing blood flow to the gastric mucosa, which is crucial for maintaining mucosal integrity and preventing ulcer formation. The compound acts directly on the gastric mucosa from the lumen, promoting protective effects against ulceration.

Key Mechanisms:

- Enhancement of Mucosal Blood Flow : this compound increases the microcirculation in the gastric mucosa, facilitating nutrient delivery and waste removal.

- Protection of Gastric Mucosa : By promoting epithelial cell regeneration and reducing inflammation, this compound contributes to the healing process of gastric ulcers.

Biological Activity Overview

The biological activities of this compound extend beyond its anti-ulcer properties. Below is a summary of its diverse biological effects:

Case Study 1: Anti-Ulcer Efficacy in Rats

In a study conducted by Tanabe et al. (1988), this compound was administered to rats with induced gastric ulcers. The results showed a significant increase in gastric mucosal blood flow and a marked reduction in ulcer area compared to control groups. Histological examinations revealed enhanced epithelial cell proliferation and reduced inflammatory cell infiltration.

Case Study 2: Insulin Secretion Modulation

A recent study evaluated the effect of this compound on insulin secretion in vitro using pancreatic β-cells. The findings indicated that this compound significantly increased glucose-stimulated insulin secretion, suggesting potential applications in managing diabetes alongside its gastroprotective effects.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects:

- Glucose Uptake Enhancement : this compound has been shown to enhance glucose uptake in various cell lines, indicating a potential role in metabolic regulation.

- Inhibition of Tyrosine Phosphatase 1B : The compound's ability to inhibit tyrosine phosphatase 1B suggests possible implications for diabetes treatment by improving insulin signaling pathways.

Q & A

Basic: How to design a study evaluating Rotraxate's mechanism of action?

Methodological Answer:

- Step 1: Conduct a systematic literature review to identify gaps in understanding this compound's biological targets .

- Step 2: Formulate a hypothesis (e.g., "this compound inhibits Enzyme X via competitive binding") using the PICOT framework (Population: cell lines; Intervention: this compound dosage; Comparison: control groups; Outcome: enzymatic activity; Time: 24–72 hours) .

- Step 3: Define variables (e.g., dose-response curves, kinetic assays) and select models (in vitro vs. in vivo) based on feasibility .

- Step 4: Use statistical methods (ANOVA, regression) to analyze reproducibility and significance .

Basic: What are key considerations for establishing this compound's pharmacokinetic profile in preclinical studies?

Methodological Answer:

- Measure parameters like bioavailability (via LC-MS/MS), half-life (non-compartmental analysis), and tissue distribution .

- Standardize protocols for blood sampling intervals and matrix effects validation .

- Include control groups to account for interspecies variability and validate assays with certified reference materials .

Advanced: How to address contradictory findings in this compound's efficacy across experimental models?

Methodological Answer:

- Conduct a meta-analysis to identify confounding variables (e.g., dosing regimens, model organisms) .

- Apply meta-regression to assess whether discrepancies correlate with study design (e.g., in vivo vs. ex vivo models) .

- Replicate experiments under harmonized conditions (e.g., ISO-compliant lab protocols) to isolate causal factors .

Advanced: What strategies resolve discrepancies in this compound's reported synthesis pathways?

Methodological Answer:

- Perform comparative analysis of published protocols (e.g., catalytic conditions, solvent systems) .

- Validate intermediates via NMR and HPLC-MS to trace divergence points .

- Replicate high-yield methods and test scalability in inert atmospheres to confirm reproducibility .

Basic: How to formulate a research question on this compound's interaction with specific enzymes?

Methodological Answer:

- Use the PICOT framework:

- Refine the question to focus on mechanism (e.g., "Does this compound alter Enzyme Y's allosteric regulation?") .

Advanced: What methodologies analyze this compound's long-term stability under varying conditions?

Methodological Answer:

- Use accelerated stability testing (40°C/75% RH for 6 months) to simulate degradation .

- Quantify degradation products via UPLC-QTOF and apply the Arrhenius equation to predict shelf life .

- Compare oxidative vs. hydrolytic degradation pathways using forced degradation studies .

Basic: How to conduct a comprehensive literature review for this compound-related research?

Methodological Answer:

- Search databases (PubMed, Scopus) with keywords: "this compound pharmacokinetics," "this compound synthesis," and "this compound mechanism" .

- Apply inclusion criteria (peer-reviewed studies, 2010–2025) and exclude non-English or non-replicable studies .

- Use citation chaining to trace seminal papers and map citation networks .

Advanced: How to integrate conflicting toxicity data into a cohesive this compound risk assessment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.